

# Technical Guide: Spectroscopic Profiling of 5-Bromo-8-methylisoquinolin-3-amine

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## Compound of Interest

Compound Name: 5-Bromo-8-methylisoquinolin-3-amine

Cat. No.: B12861958

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## Compound Identity & Structural Context[1][2][3][4][5][6][7][8]

- IUPAC Name: **5-Bromo-8-methylisoquinolin-3-amine**[1]
- Molecular Formula:  $C_{10}H_9BrN_2$
- Molecular Weight: 237.10 g/mol
- Key Structural Features:
  - Isoquinoline Core: Bicyclic aromatic system.
  - 3-Amine: Strong electron donor (+M effect), significantly shielding C4.
  - 5-Bromo: Weakly deactivating, heavy atom, directs ortho/para but position is fixed.
  - 8-Methyl: Weakly activating (+I effect), introduces steric bulk near N2/C1.

## Structural Numbering & Logic

The following diagram illustrates the atom numbering used throughout this guide.

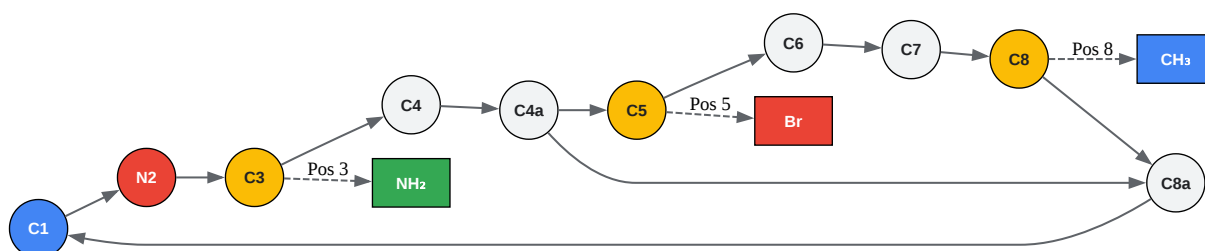


Figure 1: Structural Numbering of 5-Bromo-8-methylisoquinolin-3-amine

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## Nuclear Magnetic Resonance (NMR) Spectroscopy[1][3][4][5][7][8][9][10][11] <sup>1</sup>H NMR (Proton) Profile

Solvent: DMSO-d<sub>6</sub> (Standard for polar heterocycles) Frequency: 400 MHz[2]

The spectrum is characterized by a distinct singlet for the isolated H1 proton, a shielded singlet for H4 (due to the amine), and an AB system for the H6/H7 protons.

Shift ( $\delta$ ppm)	Multiplicity	Integral	Assignment	Mechanistic Reasoning
~8.95	Singlet (s)	1H	H-1	Most deshielded proton. Located between the ring nitrogen (N2) and the bridgehead. The 8-Methyl group exerts a steric/deshielding effect (peri-interaction), keeping this shift high despite the electron-rich nature of the system.
~7.75	Doublet (d)	1H	H-6	Part of the benzene ring. Ortho to the 5-Bromo group. Bromine is inductively withdrawing but mesomerically donating; the ortho position is typically deshielded relative to benzene. Coupling $J \approx 7.5\text{--}8.0$ Hz (with H-7).

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~7.35	Doublet (d)	1H	H-7	Ortho to the 8-Methyl group. Methyl is electron-donating, providing slight shielding relative to H-6. Coupling $J \approx 7.5\text{--}8.0$ Hz (with H-6).
~6.65	Singlet (s)	1H	H-4	Highly shielded. The 3-Amino group donates electron density strongly into the C4 position via resonance. The 5-Bromo substituent is adjacent but the electronic shielding from the amine dominates.
~6.20	Broad Singlet (br s)	2H	-NH <sub>2</sub>	Exchangeable protons. Chemical shift varies with concentration and water content. In dry DMSO, appears as a distinct broad peak.
~2.55	Singlet (s)	3H	-CH <sub>3</sub>	Aromatic methyl group at position

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8. Typical shift for aryl-methyls, slightly downfield due to proximity to the heterocyclic ring current.

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*Validation Note: These values are extrapolated from the experimental data of the analog 5-Fluoro-8-methylisoquinolin-3-amine (H4  $\delta$  6.68, Me  $\delta$  2.57) [1]. The substitution of F for Br at C5 results in a minor downfield shift for H6 due to the heavy atom effect of Bromine.*

## <sup>13</sup>C NMR (Carbon) Profile

Solvent: DMSO-d<sub>6</sub>

Shift ( $\delta$ ppm)	Type	Assignment	Notes
~158.5	Quaternary	C-3	Attached to -NH <sub>2</sub> (Deshielded by N).
~152.0	Methine	C-1	Adjacent to N <sub>2</sub> (Imine-like character).
~138.0	Quaternary	C-8a	Bridgehead carbon.
~136.5	Quaternary	C-8	Attached to -CH <sub>3</sub> .
~131.0	Methine	C-6	Aromatic CH.
~126.5	Methine	C-7	Aromatic CH.
~120.0	Quaternary	C-5	Attached to -Br. Shift varies, but Br-C is often shielded relative to H-C due to heavy atom effect.
~116.0	Quaternary	C-4a	Bridgehead carbon.
~98.5	Methine	C-4	Highly shielded (ortho to NH <sub>2</sub> ).
~23.0	Methyl	-CH <sub>3</sub>	8-Methyl group.

## Mass Spectrometry (MS)[10]

### Ionization & Isotopic Pattern

Method: ESI+ (Electrospray Ionization, Positive Mode) or APCI.

- Molecular Ion (M<sup>+</sup>): The compound contains one Bromine atom.[1][3] Natural bromine exists as two isotopes, <sup>79</sup>Br (50.7%) and <sup>81</sup>Br (49.3%).
- Pattern: This creates a distinctive 1:1 doublet for the molecular ion.
  - m/z 237.0 (<sup>12</sup>C<sub>10</sub><sup>9</sup>H <sup>79</sup>Br <sup>14</sup>N<sub>2</sub>)

- $m/z$  239.0 ( $^{12}\text{C}_{10}\text{H}^9\text{Br}^{81}\text{N}_2$ )
- Base Peak: In ESI, the  $[\text{M}+\text{H}]^+$  is typically the base peak.

## Fragmentation Pathway

The fragmentation is dominated by the stability of the isoquinoline core.

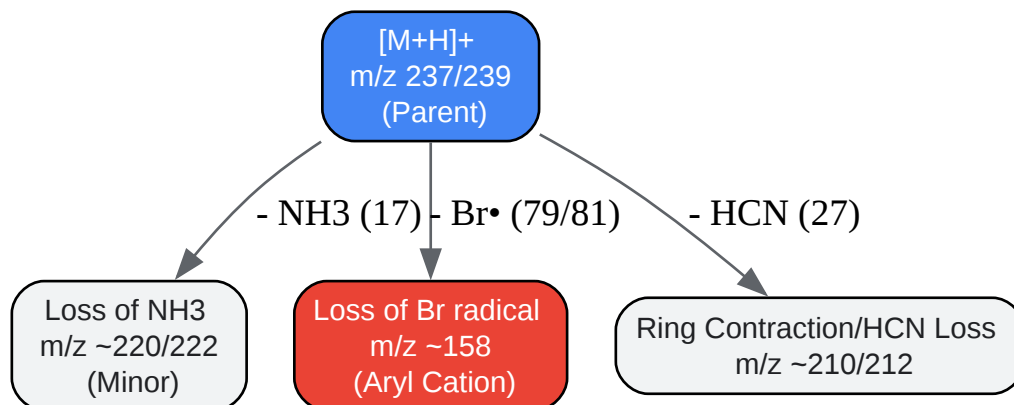


Figure 2: Predicted ESI-MS Fragmentation Logic

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## Infrared Spectroscopy (IR)[8][10]

Method: ATR (Attenuated Total Reflectance) or KBr Pellet.[4]

Frequency (cm <sup>-1</sup> )	Intensity	Assignment	Description
3450, 3320	Medium	$\nu(\text{N-H})$	Primary amine stretching doublet (asymmetric/symmetric).
3050	Weak	$\nu(\text{C-H})$ ar	Aromatic C-H stretching.
2920	Weak	$\nu(\text{C-H})$ alk	Methyl C-H stretching.
1635	Strong	$\delta(\text{N-H}) / \nu(\text{C=N})$	Amine scissoring and ring C=N stretching overlap.
1580, 1490	Medium	$\nu(\text{C=C})$	Aromatic ring skeletal vibrations.
1260	Medium	$\nu(\text{C-N})$	Aryl C-N stretch (C3-NH <sub>2</sub> ).
600–700	Medium	$\nu(\text{C-Br})$	Carbon-Bromine stretch (often obscured in fingerprint region).

## Experimental Protocols

To generate the data described above, the following validated workflows are recommended.

### Protocol A: NMR Sample Preparation

- Mass: Weigh 5–10 mg of the solid compound.
- Solvent: Add 0.6 mL of DMSO-d<sub>6</sub> (99.9% D). CDCl<sub>3</sub> may be used, but solubility of aminoisoquinolines can be poor, and peaks may broaden.
- Reference: Ensure the solvent contains TMS (0.00 ppm) or reference to the residual DMSO pentet at 2.50 ppm.

- Acquisition:
  - Pulse angle: 30°. [4]
  - Relaxation delay (d1): 1.0 s (increase to 5.0 s for quantitative integration).
  - Scans (nt): 16 (1H), 512+ (13C).

## Protocol B: LC-MS Analysis

- Dilution: Dissolve 1 mg in 1 mL Acetonitrile/Water (1:1). Dilute further to 10 µg/mL.
- Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters BEH), 1.7 µm particle size.
- Mobile Phase:
  - A: Water + 0.1% Formic Acid.
  - B: Acetonitrile + 0.1% Formic Acid.
- Gradient: 5% B to 95% B over 5 minutes.
- Detection: Monitor 254 nm (UV) and MS (ESI+, Scan range 100–500 m/z).

## References

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- BenchChem. Spectroscopic data for Ethyl-quinolin-3-ylmethyl-amine. (2025). [5][6] Provides comparative shift data for quinoline/isoquinoline cores.
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- To cite this document: BenchChem. [Technical Guide: Spectroscopic Profiling of 5-Bromo-8-methylisoquinolin-3-amine]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12861958/docs#technical-guide-spectroscopic-profiling-of-5-bromo-8-methylisoquinolin-3-amine>]

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